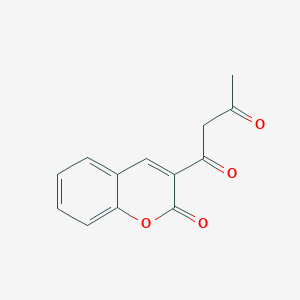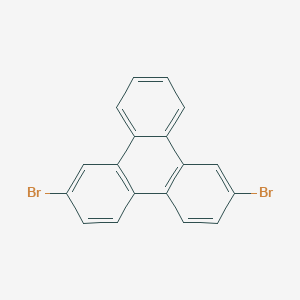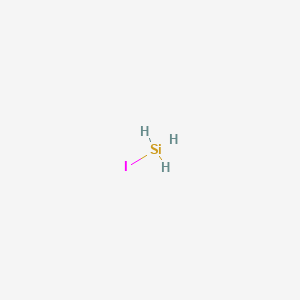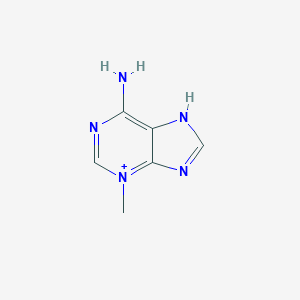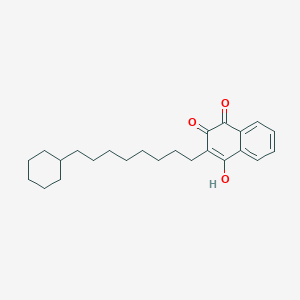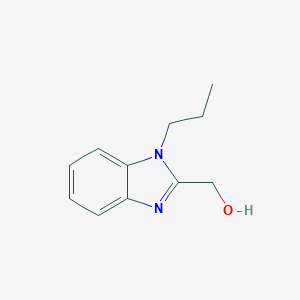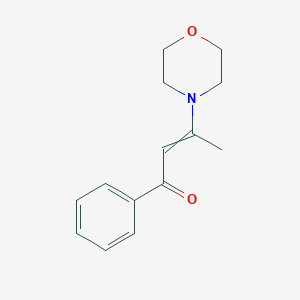
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMK or PMK and is mainly used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is not well understood. However, it is believed to act as a precursor in the synthesis of various drugs and chemicals. It is also believed to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- are not well understood. However, it is known to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels. It is also believed to have potential therapeutic effects in the treatment of various diseases such as Parkinson's disease and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research and development of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-. One potential direction is the synthesis of new drugs and chemicals using this compound as a precursor. Another potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases. Additionally, there is a need for further research on its toxicity and safety profile to ensure its safe use in various applications.
Métodos De Síntesis
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is synthesized through the oxidation of safrole, which is a natural organic compound found in various plants. The oxidation process involves the use of potassium permanganate, which converts safrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- through a reductive amination process using morpholine and hydrogen gas.
Aplicaciones Científicas De Investigación
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound is used in the synthesis of various drugs such as amphetamines, methamphetamine, and MDMA. In agriculture, it is used in the production of insecticides and herbicides. In material science, it is used in the production of polymers and resins.
Propiedades
Número CAS |
14091-94-2 |
|---|---|
Nombre del producto |
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- |
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-12(15-7-9-17-10-8-15)11-14(16)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Clave InChI |
LHPVEJGLVPQCMS-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



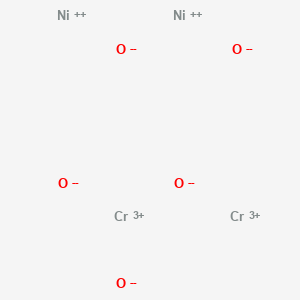
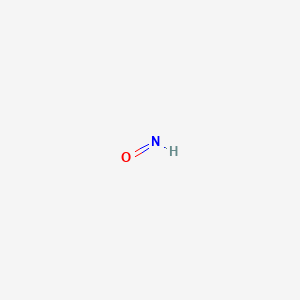
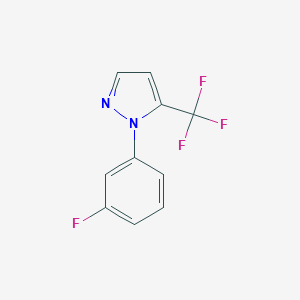
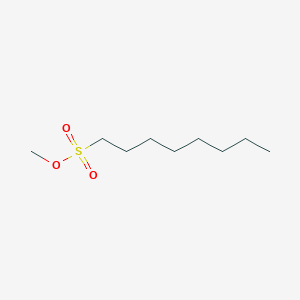
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
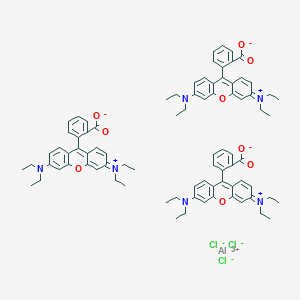
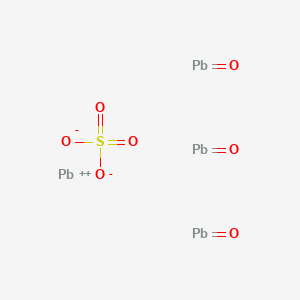
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
